molecular formula C23H22Cl2N2O B11517655 Bis(4-chlorophenyl)[2-(piperidin-1-yl)pyridin-3-yl]methanol

Bis(4-chlorophenyl)[2-(piperidin-1-yl)pyridin-3-yl]methanol

Cat. No.: B11517655
M. Wt: 413.3 g/mol
InChI Key: CWIRQVPODGMDMN-UHFFFAOYSA-N
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Description

Bis(4-chlorophenyl)[2-(piperidin-1-yl)pyridin-3-yl]methanol is a complex organic compound that features a combination of chlorophenyl, piperidinyl, and pyridinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(4-chlorophenyl)[2-(piperidin-1-yl)pyridin-3-yl]methanol typically involves multi-step organic reactions. One common method involves the reaction of 4-chlorobenzaldehyde with piperidine and pyridine derivatives under controlled conditions. The reaction may require catalysts and specific solvents to achieve the desired product with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase production efficiency. The use of biocatalysts, such as recombinant Escherichia coli, has also been explored to achieve a more environmentally friendly and cost-effective synthesis .

Chemical Reactions Analysis

Types of Reactions

Bis(4-chlorophenyl)[2-(piperidin-1-yl)pyridin-3-yl]methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include organic solvents like dichloromethane, ethanol, and acetonitrile. Reaction conditions such as temperature, pressure, and pH must be carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Bis(4-chlorophenyl)[2-(piperidin-1-yl)pyridin-3-yl]methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of Bis(4-chlorophenyl)[2-(piperidin-1-yl)pyridin-3-yl]methanol involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to fully elucidate these mechanisms and identify the exact molecular targets involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis(4-chlorophenyl)[2-(piperidin-1-yl)pyridin-3-yl]methanol is unique due to its combination of chlorophenyl, piperidinyl, and pyridinyl groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C23H22Cl2N2O

Molecular Weight

413.3 g/mol

IUPAC Name

bis(4-chlorophenyl)-(2-piperidin-1-ylpyridin-3-yl)methanol

InChI

InChI=1S/C23H22Cl2N2O/c24-19-10-6-17(7-11-19)23(28,18-8-12-20(25)13-9-18)21-5-4-14-26-22(21)27-15-2-1-3-16-27/h4-14,28H,1-3,15-16H2

InChI Key

CWIRQVPODGMDMN-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=C(C=CC=N2)C(C3=CC=C(C=C3)Cl)(C4=CC=C(C=C4)Cl)O

Origin of Product

United States

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